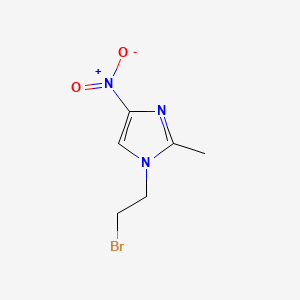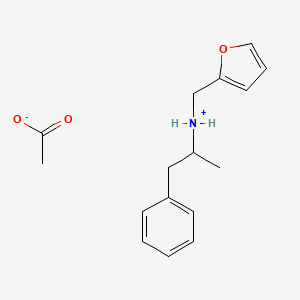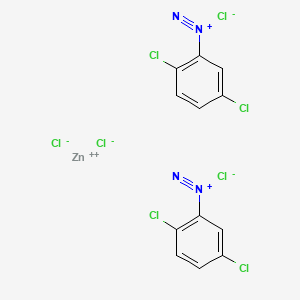
3-Acetyl-N-ethylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-N-ethylpyridinium bromide is a pyridinium salt with the molecular formula C9H12BrNO.
Méthodes De Préparation
The synthesis of 3-acetyl-N-ethylpyridinium bromide typically involves the N-alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
3-Acetyl-N-ethylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride
- Solvents: Ethanol, acetonitrile
- Conditions: Reflux, ambient temperature
Major Products:
- Pyridine N-oxides (oxidation)
- Reduced pyridinium derivatives (reduction)
- Substituted pyridinium salts (substitution)
Applications De Recherche Scientifique
3-Acetyl-N-ethylpyridinium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-acetyl-N-ethylpyridinium bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its antimicrobial and anticancer effects .
Molecular Targets and Pathways:
- Enzymes: Inhibition of key enzymes involved in cellular metabolism
- Membranes: Disruption of membrane integrity, leading to cell lysis
Comparaison Avec Des Composés Similaires
- Cetylpyridinium chloride
- 1-Ethylpyridinium bromide
- Pyridine N-oxides
Conclusion
3-Acetyl-N-ethylpyridinium bromide is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QFDIKXPXNKKEQQ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=CC(=C1)C(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)




![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

